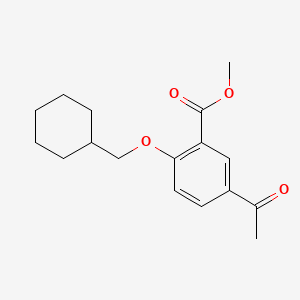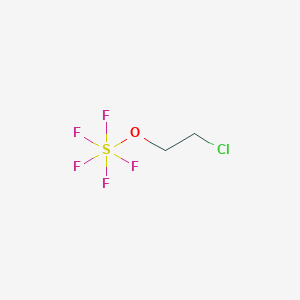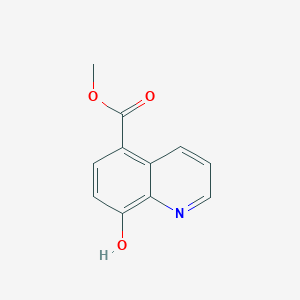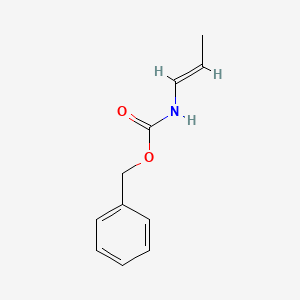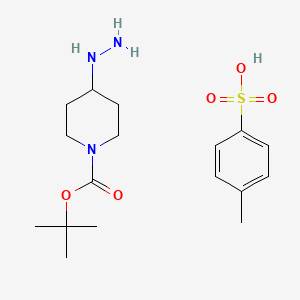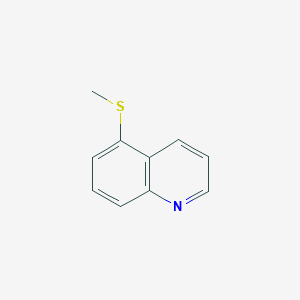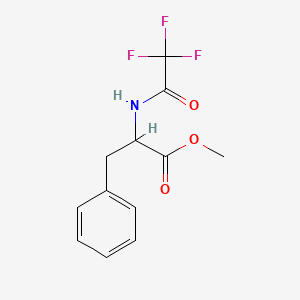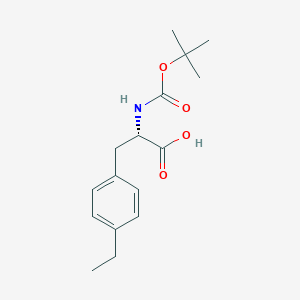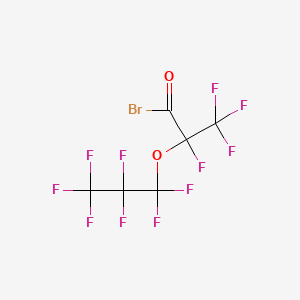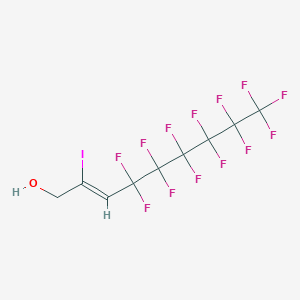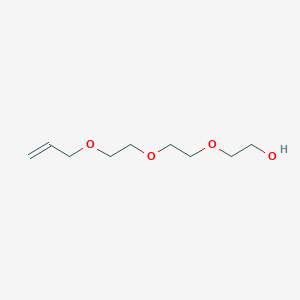
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol
Descripción general
Descripción
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol is a chemical compound with the molecular formula C9H18O4. It is also known as triethylene glycol monoallyl ether. This compound is part of the glycol ether family, which are solvents commonly used in various industrial and commercial applications. The presence of the allyl group in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The process can be summarized as follows:
Allylation: Allyl alcohol reacts with ethylene oxide to form 2-allyloxyethanol.
Ethoxylation: The 2-allyloxyethanol undergoes further reaction with ethylene oxide to produce 2-(2-allyloxy-ethoxy)-ethanol.
Final Ethoxylation: The intermediate product reacts with additional ethylene oxide to yield this compound.
The reaction conditions typically involve moderate temperatures and pressures, with the use of a base catalyst such as potassium hydroxide to facilitate the ethoxylation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of polymers, coatings, and surfactants
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo polymerization or addition reactions, while the hydroxyl group can form hydrogen bonds or undergo substitution reactions. These properties make it a valuable intermediate in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Allyloxyethanol: A simpler analog with one ethylene glycol unit.
Diethylene glycol monoallyl ether: Contains two ethylene glycol units.
Triethylene glycol monoallyl ether: The compound , with three ethylene glycol units.
Uniqueness
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol is unique due to its extended ethylene glycol chain, which imparts higher solubility and reactivity compared to its simpler analogs. This makes it particularly useful in applications requiring enhanced solubility and chemical versatility .
Propiedades
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXCENAHWMURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441022 | |
| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26150-05-0 | |
| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



